molecular formula C10H9F2NO2 B11890513 8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11890513
M. Wt: 213.18 g/mol
InChI Key: VBAGNWOFNGBISE-UHFFFAOYSA-N
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Description

8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Fluorination: Introduction of fluorine atoms at specific positions on the naphthalene ring.

    Amination: Introduction of an amino group through nucleophilic substitution.

    Hydroxylation: Addition of a hydroxyl group to the naphthalene ring.

    Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into more saturated derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.

Scientific Research Applications

8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalenones: Compounds with similar core structures but different substituents.

    Fluorinated Aromatics: Compounds with fluorine atoms on aromatic rings.

    Aminophenols: Compounds with both amino and hydroxyl groups on aromatic rings.

Uniqueness

8-Amino-5,6-difluoro-4-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups and fluorine atoms, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

8-amino-5,6-difluoro-4-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9F2NO2/c11-4-3-5(13)8-6(14)1-2-7(15)9(8)10(4)12/h3,7,15H,1-2,13H2

InChI Key

VBAGNWOFNGBISE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1O)C(=C(C=C2N)F)F

Origin of Product

United States

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